3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea
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Overview
Description
The compound with the molecular formula “3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea” is known as N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide. This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. Thiazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of chloroacetyl chloride, forming an intermediate. This intermediate then undergoes intramolecular cyclization to form the thiazole ring.
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial production include dichloromethane and acetonitrile. The reaction temperature is usually maintained between 0°C and 25°C to control the reaction rate and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities.
Medicine: Some thiazole derivatives have been developed as pharmaceuticals for the treatment of various diseases, including bacterial infections and cancer.
Industry: Thiazole compounds are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, some thiazole derivatives inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide.
Thiazole: The parent compound of the thiazole ring system.
Benzothiazole: A similar compound with a fused benzene ring.
Uniqueness
N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the dimethylacetamide group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1,1-dimethyl-3-(2-methylsulfanylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS/c1-8(2)6(9)7-4-5-10-3/h4-5H2,1-3H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJOKQONAIXYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596984-64-3 |
Source
|
Record name | 3,3-dimethyl-1-[2-(methylsulfanyl)ethyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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